Home > Products > Screening Compounds P7274 > 3,3-dimethyl-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)butanamide
3,3-dimethyl-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)butanamide - 1049529-03-4

3,3-dimethyl-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)butanamide

Catalog Number: EVT-2872796
CAS Number: 1049529-03-4
Molecular Formula: C20H27N5O3S
Molecular Weight: 417.53
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Venetoclax (ABT-199)

  • Compound Description: Venetoclax is a potent B-cell lymphoma-2 (Bcl-2) protein inhibitor used for treating hematologic malignancies. It exhibits promising clinical activity but can undergo oxidative degradation, leading to the formation of impurities. []
  • Relevance: Venetoclax shares a crucial structural element with 3,3-dimethyl-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)butanamide: the sulfonyl-linked phenyl-piperazine moiety. This shared motif suggests potential similarities in their binding affinities and pharmacological profiles. []

Venetoclax N-oxide (VNO)

  • Compound Description: VNO is a potential oxidative impurity of Venetoclax, formed during oxidative stress degradation. It has been identified and characterized using various analytical techniques. []
  • Relevance: VNO is structurally related to 3,3-dimethyl-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)butanamide as both compounds contain the sulfonyl-linked phenyl-piperazine moiety. The key difference lies in the oxidation state of the piperazine nitrogen, highlighting potential metabolic pathways and stability concerns for compounds with this structural feature. []

Venetoclax hydroxylamine impurity (VHA)

  • Compound Description: VHA is another potential oxidative impurity of Venetoclax, formed through a [, ] Meisenheimer rearrangement of VNO. This impurity has also been synthesized and characterized. []
  • Relevance: While structurally similar to 3,3-dimethyl-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)butanamide through the sulfonyl-linked phenyl group, VHA demonstrates a significant structural change with the hydroxylamine group on the phenyl ring. This difference highlights the potential reactivity of the sulfonamide nitrogen in 3,3-dimethyl-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)butanamide and potential degradation pathways. []

M27 (Venetoclax Metabolite)

  • Compound Description: M27 is a major human metabolite of Venetoclax, formed through oxidation at the 6 position of the cyclohexenyl ring followed by cyclization at the α-carbon of the piperazine ring. Although not expected to possess clinically relevant on- or off-target pharmacological activities, its presence highlights the metabolic vulnerability of the piperazine ring in similar compounds. []

Navitoclax

  • Compound Description: Navitoclax is a Bcl-2/Bcl-xL/Bcl-w inhibitor. Studies have shown synergistic inhibition of cell growth and induction of apoptosis when navitoclax is combined with a CDK5 inhibitor that reduces Mcl-1 levels in pancreatic cancer cell lines. []
  • Relevance: Although not structurally similar to 3,3-dimethyl-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)butanamide, Navitoclax's mechanism of action as a Bcl-2 family inhibitor and its synergistic effects with a CDK5 inhibitor offer valuable insights. This information could inform future research directions for the target compound, exploring its potential interactions with similar protein targets and possible combination therapies. []

2-([1,1′-biphenyl]-4-yl)-N-(5-cyclobutyl-1H-pyrazol-3-yl)acetamide (Analog 24)

  • Compound Description: Analog 24 is an aminopyrazole that selectively inhibits cyclin-dependent kinase (CDK) 5 over CDK2 in cancer cell lines. It reduces Mcl-1 levels in a concentration-dependent manner, suggesting its potential as a therapeutic agent. []
  • Relevance: While not directly comparable in structure to 3,3-dimethyl-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)butanamide, Analog 24's activity as a CDK5 inhibitor and its role in regulating Mcl-1 levels are noteworthy. This information emphasizes the significance of exploring potential CDK5 inhibitory activities of 3,3-dimethyl-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)butanamide and its possible implications for cancer therapy. []

N,N-di-alkyl carboxy-amides

  • Compound Description: N,N-di-alkyl carboxy-amides are being investigated as potential extractants for uranium(VI) in nuclear fuel reprocessing. Their advantages include complete incinerability, high stability, and similar extraction behavior to the conventional extractant, tri-butylphosphate (TBP). []
  • Relevance: 3,3-dimethyl-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)butanamide belongs to the N,N-di-alkyl carboxy-amides family. This shared chemical class suggests potential applications of the target compound in areas beyond its primary research focus. Understanding the properties and applications of structurally related N,N-di-alkyl carboxy-amides in nuclear fuel reprocessing can provide valuable insights into the potential uses and chemical behavior of the target compound. []
Overview

3,3-Dimethyl-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)butanamide is a complex organic compound featuring a unique structure that integrates multiple functional groups. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug design and development.

Source

The compound can be synthesized through various chemical reactions, often starting from simpler precursors. Its synthesis involves the reaction of a sulfonamide with a piperazine derivative, followed by modifications to introduce the butanamide and dimethyl groups.

Classification

This compound belongs to the class of sulfonamide derivatives, which are known for their diverse pharmacological properties, including antibacterial and antitumor activities. The presence of the pyrazine ring further classifies it within heterocyclic compounds, which are essential in medicinal chemistry.

Synthesis Analysis

Methods

The synthesis of 3,3-dimethyl-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)butanamide typically involves several steps:

  1. Formation of the Piperazine Derivative: The initial step may involve the reaction of pyrazin-2-amine with piperazine to form a piperazine derivative.
  2. Sulfonylation: The piperazine derivative is then treated with a sulfonyl chloride to introduce the sulfonamide functionality.
  3. Amide Formation: The final step involves coupling the resulting sulfonamide with 3,3-dimethylbutyric acid or its derivatives to form the desired amide.

Technical Details

The reactions are generally conducted under controlled conditions, utilizing solvents such as dichloromethane or acetonitrile. Temperature and pH are critical parameters that must be optimized to ensure high yields and purity of the final product.

Molecular Structure Analysis

Data

The molecular formula is C18H24N4O2SC_{18}H_{24}N_4O_2S, indicating a complex structure with multiple atoms contributing to its biological activity. The compound's molecular weight is approximately 372.47 g/mol.

Chemical Reactions Analysis

Reactions

The compound can undergo various chemical reactions typical for amides and sulfonamides, including:

  1. Hydrolysis: Under acidic or basic conditions, it can hydrolyze to yield corresponding carboxylic acids and amines.
  2. Nucleophilic Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, potentially leading to new derivatives.
  3. Reductive Reactions: The presence of carbonyl groups allows for reduction reactions that can modify its functional properties.

Technical Details

These reactions are often monitored using techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy to confirm product formation and purity.

Mechanism of Action

Process

The mechanism of action for 3,3-dimethyl-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)butanamide is hypothesized to involve interaction with specific biological targets such as enzymes or receptors involved in disease processes.

Data

Preliminary studies suggest that this compound may exhibit inhibitory effects on certain enzymes linked to cancer proliferation or bacterial growth, although detailed mechanisms remain under investigation.

Physical and Chemical Properties Analysis

Physical Properties

The compound is likely to be a solid at room temperature, with potential melting points ranging from 150°C to 170°C based on similar structures. Its solubility in organic solvents like ethanol and dichloromethane suggests moderate polarity.

Chemical Properties

It is expected to be stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions. Its reactivity profile indicates potential for further derivatization or functionalization.

Applications

Scientific Uses

3,3-Dimethyl-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)butanamide holds promise in several scientific fields:

  1. Medicinal Chemistry: As a lead compound for developing new drugs targeting bacterial infections or cancer.
  2. Pharmacology: Investigating its mechanism of action could lead to insights into new therapeutic pathways.
  3. Chemical Biology: Studying its interactions with biological macromolecules may reveal novel biochemical processes.

Properties

CAS Number

1049529-03-4

Product Name

3,3-dimethyl-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)butanamide

IUPAC Name

3,3-dimethyl-N-[4-(4-pyrazin-2-ylpiperazin-1-yl)sulfonylphenyl]butanamide

Molecular Formula

C20H27N5O3S

Molecular Weight

417.53

InChI

InChI=1S/C20H27N5O3S/c1-20(2,3)14-19(26)23-16-4-6-17(7-5-16)29(27,28)25-12-10-24(11-13-25)18-15-21-8-9-22-18/h4-9,15H,10-14H2,1-3H3,(H,23,26)

InChI Key

GISJWFMXVYUOSN-UHFFFAOYSA-N

SMILES

CC(C)(C)CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=CN=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.